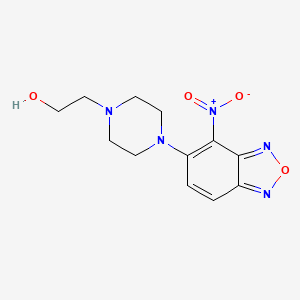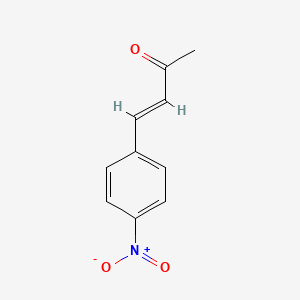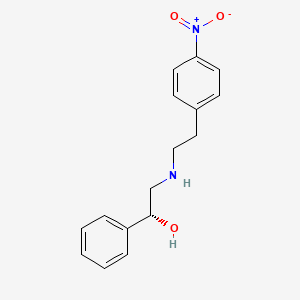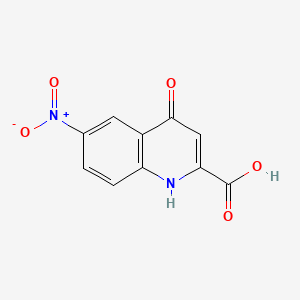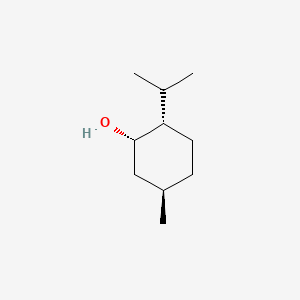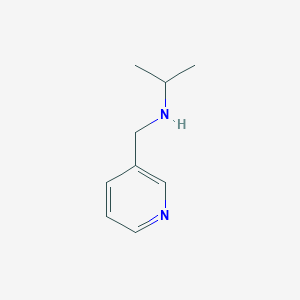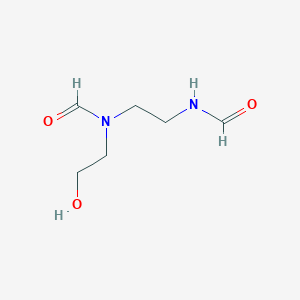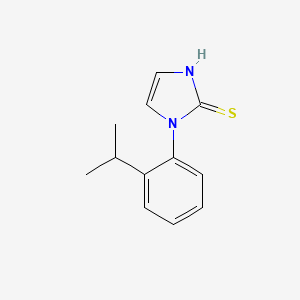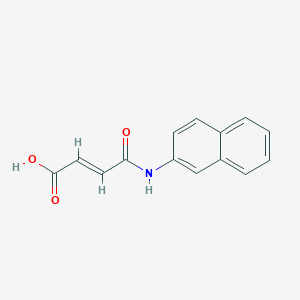![molecular formula C7H10O2 B3023480 3-Oxabicyclo[3.2.1]octan-8-one CAS No. 625099-16-3](/img/structure/B3023480.png)
3-Oxabicyclo[3.2.1]octan-8-one
Descripción general
Descripción
3-Oxabicyclo[3.2.1]octan-8-one is a bicyclic compound that features an oxygen atom within its ring structure. This compound is of significant interest in synthetic organic chemistry due to its potential as an intermediate in the synthesis of various natural products and complex molecules. The studies provided explore different synthetic routes, molecular structures, and chemical reactions involving derivatives of this compound.
Synthesis Analysis
The synthesis of this compound derivatives has been approached through various methods. One study describes the synthesis of both enantiomers of 8-oxabicyclo[3.2.1]oct-3-en-2-one, which is closely related to the target compound, using a novel oxidative cyclo-etherification method . Another paper reports the enantioselective preparation of 8-oxabicyclo[3.2.1]octane derivatives through asymmetric [3+2]-cycloaddition reactions involving platinum-containing carbonyl ylides . Additionally, the synthesis of marine natural product cores from 8-oxabicyclo[3.2.1]oct-6-en-3-ones has been achieved, showcasing the versatility of these oxabicyclic compounds .
Molecular Structure Analysis
The molecular structure of derivatives of this compound has been confirmed through various analytical techniques. X-ray crystal diffraction analysis has been used to corroborate the structure of key dioxatricycles derived from these compounds . The structural elucidation of these molecules is crucial for understanding their reactivity and potential applications in synthesis.
Chemical Reactions Analysis
The chemical reactivity of this compound derivatives has been explored in several contexts. For instance, the cleavage of the ether bridge in these compounds can lead to the formation of polysubstituted cycloheptenones, which are valuable intermediates for the synthesis of natural products such as guaianolides and pseudoguaianolides . The reaction of cyclobutanones with allenylsilanes to form oxabicyclo[3.2.1]octanes represents another example of the diverse reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their unique structural features. These compounds often exhibit high reactivity due to the strained ring system and the presence of multiple functional groups. The synthesis of polyhydroxylated derivatives demonstrates the potential for introducing various substituents, which can significantly alter the physical properties such as solubility and melting points . The reactivity of these compounds in ene reactions and their ability to undergo ring-opening processes further highlight their chemical versatility .
Aplicaciones Científicas De Investigación
Synthesis of Polyfunctional Glycosyl Derivatives
The oxabicyclo[3.2.1]octane framework is integral to many biologically significant compounds, especially natural ones. It is found in insect pheromones, plant growth regulators, and carbohydrate compounds. Oxabicyclo[3.2.1]octanes are useful as initial compounds for synthesizing oxygen heterocyclic natural molecules, such as those in the pyran or furan series (Ievlev et al., 2016).
Novel Syntheses for Key Intermediates
New syntheses for 8-oxabicyclo[3.2.1]octan-2-one have been developed, making it readily available in preparative amounts. This compound is converted to α,β-unsaturated ketones, which cyclize to furanocycloheptanols, a structure not previously reported (Hopf & Abhilash, 2009).
Structural and Conformational Studies
Research includes the synthesis and study of oximes derived from 3-methyl-3-azabicyclo[3.2.1]octan-8-one, analyzed by IR, 1H, and 13C NMR spectroscopy. These compounds adopt specific conformations that have implications for their reactivity and potential applications (Iriepa et al., 2003).
Creation of Useful Synthetic Intermediates
8-Oxabicyclo[3.2.1]octanes serve as useful synthetic intermediates for transforming through ring-opening processes into a range of monocyclic or linear compounds with multiple stereogenic centers. These frameworks are typically obtained through processes like allyl cation–furan cycloadditions or transition-metal-catalyzed cycloadditions (Snieckus & Richardson, 2018).
Catalytic Asymmetric Synthesis
A catalytic asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives has been achieved through cycloaddition of platinum-containing carbonyl ylides with vinyl ethers, producing synthetically useful derivatives with high enantiomeric excesses (Ishida et al., 2010).
Mecanismo De Acción
Target of Action
Similar compounds with the 8-oxabicyclo[321]octane scaffold, such as tropane alkaloids, have been shown to interact with various biological targets .
Mode of Action
The exact mode of action of 3-Oxabicyclo[32It’s known that the compound can undergo baeyer-villiger oxidation . The regioselectivity of this oxidation is affected by the electronic properties of substituents at position α or β to the carbonyl function .
Biochemical Pathways
The specific biochemical pathways affected by 3-Oxabicyclo[32The compound can be synthesized via gold (i)-catalyzed tandem 1,3-acyloxy migration/ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates .
Result of Action
The molecular and cellular effects of 3-Oxabicyclo[32Compounds with similar structures, such as tropane alkaloids, display a wide array of interesting biological activities .
Action Environment
Environmental factors that influence the action, efficacy, and stability of 3-Oxabicyclo[32It’s known that the compound should be handled in a manner that avoids dust formation and contact with skin and eyes .
Propiedades
IUPAC Name |
3-oxabicyclo[3.2.1]octan-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7-5-1-2-6(7)4-9-3-5/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTXLGSQUMWYOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



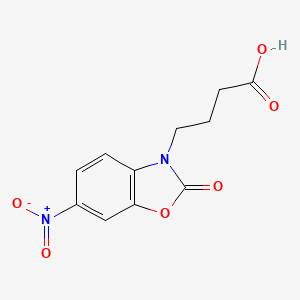
![Acetamide, N-[4-bromo-2-(1,1-dimethylethyl)phenyl]-](/img/structure/B3023404.png)
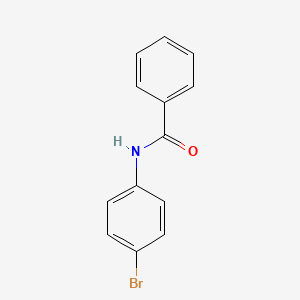
![6-[(4-nitrobenzoyl)amino]hexanoic Acid](/img/structure/B3023406.png)
